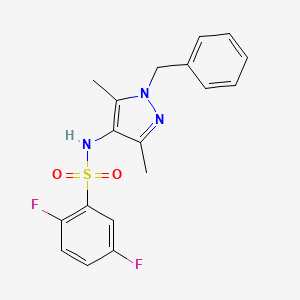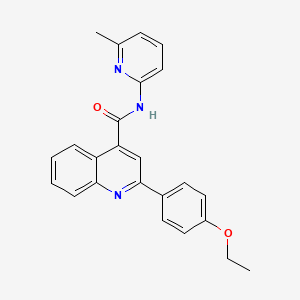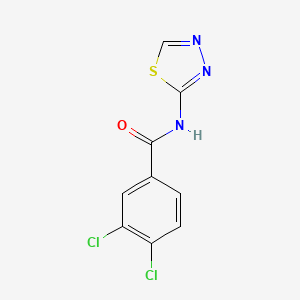![molecular formula C21H20N4O5S B11118871 Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11118871.png)
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions:
Carbamoylation: The carbamoyl group (–CONH2) is introduced using carbamoylation reactions, often involving the reaction of an amine with an isocyanate.
Esterification: The ethyl ester group (–COOEt) is formed through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-CARBONYLAMINO)THIOPHENE-3-CARBOXYLATE: Similar structure but with different substitution patterns.
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRIDINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar core structure with a pyridine ring instead of a pyrazine ring.
Properties
Molecular Formula |
C21H20N4O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N4O5S/c1-4-30-21(28)16-12(2)17(19(27)24-13-5-7-14(29-3)8-6-13)31-20(16)25-18(26)15-11-22-9-10-23-15/h5-11H,4H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
HIDNWLLYEYUSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118791.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylene]acetohydrazide](/img/structure/B11118818.png)
![Methyl 5-(diethylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118825.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11118834.png)

![1-(4-chlorophenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11118862.png)


![4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11118881.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11118888.png)
methanone](/img/structure/B11118889.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(2-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11118895.png)
![Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11118902.png)
